molecular formula C22H23N3O4S B3312193 3,4,5-trimethoxy-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide CAS No. 946300-69-2

3,4,5-trimethoxy-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide

Cat. No.: B3312193
CAS No.: 946300-69-2
M. Wt: 425.5 g/mol
InChI Key: ACFVEYGXCPLSFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-Trimethoxy-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide is a synthetic small molecule of significant interest in chemical biology and oncology research, primarily investigated for its potential as a kinase inhibitor. Its molecular architecture, featuring an imidazo[2,1-b][1,3]thiazole scaffold, is a privileged structure in medicinal chemistry known for its ability to interact with the ATP-binding sites of various kinases. This core structure is shared with established kinase inhibitors, such as the Bcr-Abl inhibitor Bosutinib, underscoring its relevance in targeted therapy development. The compound's primary research value lies in its capacity to modulate specific signaling cascades, particularly those driven by protein kinases like Src and Abl, which are critically involved in cellular processes such as proliferation, survival, and migration. Researchers utilize this compound as a chemical probe to elucidate the complex roles of these kinases in disease models, especially in the context of cancer cell lines. Its mechanism of action involves competitive binding at the kinase domain, thereby inhibiting phosphorylation and downstream signal transduction. Studies on structurally related analogs have demonstrated potent antiproliferative effects against various human cancer cells, making this compound a valuable tool for probing the structure-activity relationships (SAR) within this chemotype and for identifying new leads for therapeutic intervention. Current research applications are focused on characterizing its selectivity profile across the kinome and evaluating its efficacy in disrupting oncogenic signaling pathways in vitro.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[(6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-27-17-11-15(12-18(28-2)20(17)29-3)21(26)23-13-16-19(14-7-5-4-6-8-14)24-22-25(16)9-10-30-22/h4-8,11-12H,9-10,13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFVEYGXCPLSFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=C(N=C3N2CCS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones.

    Reduction: Reduction reactions can target the imidazothiazole ring or the benzamide moiety, leading to various reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or imidazothiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various alcohols or amines.

Scientific Research Applications

Comparison with Similar Compounds

Core Modifications

  • Levamisole (6-Phenylimidazo[2,1-b]thiazole): Lacks the benzamide substituent but retains the 6-phenyl-imidazothiazole core. Levamisole’s activity as an anticancer adjuvant and anthelmintic underscores the importance of the core structure . The addition of the benzamide group in the target compound may confer novel target interactions or enhanced pharmacokinetics.
  • ND-12025 (Imidazo[2,1-b]thiazole-5-carboxamide): Features a trifluoromethylphenoxy substituent instead of a benzamide. The electron-withdrawing trifluoromethyl group may influence solubility and target affinity differently compared to the trimethoxybenzamide group .

Benzamide Substituent Variations

  • 3,4-Difluoro-N-({6-Phenyl-...}methyl)Benzamide : Fluorine substituents increase electronegativity and lipophilicity, which may enhance blood-brain barrier penetration compared to methoxy groups .

Key Observations:

Substituent Position and Activity: The 3,4,5-trimethoxybenzamide group likely enhances π-π stacking and hydrogen-bonding interactions with target proteins compared to non-aromatic substituents (e.g., diethylamino). Fluorine substituents (e.g., in 3,4-difluoro analogs) improve metabolic stability but may reduce solubility .

Biological Implications: Levamisole’s lack of a benzamide group correlates with its immunomodulatory effects, whereas the target compound’s benzamide may direct activity toward kinase or protease inhibition. The trimethoxy group’s electron-donating nature could mimic tyrosine or serine residues in enzyme active sites, a strategy seen in kinase inhibitors .

Research Findings and Data

Docking and Mechanistic Insights

  • Hypothesized Targets : The benzamide group may interact with ATP-binding pockets in kinases (e.g., SIRT1, as seen in SRT1460; ) or bacterial enzymes (e.g., dihydrofolate reductase).
  • Comparative Docking : Derivatives with bulkier substituents (e.g., 4-methoxyphenyl in ) show steric hindrance effects, whereas the trimethoxy group balances size and electronic effects for optimal binding .

Biological Activity

3,4,5-trimethoxy-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide is a complex organic compound with potential therapeutic applications. Its structure includes a thiazole moiety known for various biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

The compound's IUPAC name reflects its complex structure, which combines methoxy groups and an imidazo-thiazole framework. The molecular formula is C19H20N4O3SC_{19}H_{20}N_{4}O_{3}S, indicating the presence of multiple functional groups that contribute to its biological activity.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. Research indicates that compounds containing thiazole and imidazole rings can modulate various signaling pathways and inhibit critical enzymes involved in cancer progression. For instance, studies have shown that similar imidazo-thiazole derivatives inhibit focal adhesion kinase (FAK), a protein implicated in cancer cell migration and proliferation .

Biological Activity Overview

Recent studies have highlighted several key biological activities associated with this compound:

  • Antitumor Activity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. In vitro assays have shown IC50 values in the low micromolar range, indicating potent antiproliferative properties.
  • Inhibition of Enzyme Activity : Similar compounds have been reported to inhibit the phosphorylation of FAK in pancreatic cancer cells. This inhibition is crucial as FAK is overexpressed in many tumors and contributes to tumor aggressiveness .

Case Studies

Several case studies have been conducted to evaluate the efficacy of imidazo-thiazole derivatives:

  • Pancreatic Cancer Study : A study evaluated a series of imidazo-thiazole compounds for their ability to inhibit FAK phosphorylation in pancreatic cancer models. Compounds showed promising results with IC50 values ranging from 0.59 to 2.81 μM, suggesting potential as therapeutic agents against this aggressive cancer type .
  • Cytotoxicity Assays : In another study involving various cancer cell lines (e.g., MesoII and STO), the tested compounds exhibited significant cytotoxicity and were found to enhance the efficacy of gemcitabine through modulation of the human equilibrative nucleoside transporter-1 (hENT-1) expression .

Comparative Biological Activity Table

Compound NameIC50 (μM)TargetBiological Effect
This compound0.59 - 2.81FAKAntitumor activity
Compound A (similar structure)1.61UnknownCytotoxicity
Compound B (similar structure)1.98UnknownCytotoxicity

Q & A

Q. What are the recommended synthetic routes for 3,4,5-trimethoxy-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sequential functionalization of the imidazo-thiazole core and subsequent amide coupling. Key steps include:

  • Imidazo-thiazole formation : Cyclocondensation of substituted thioamides or thioureas with α-haloketones under reflux in ethanol or DMF (analogous to methods in ).
  • Amide coupling : React the imidazo-thiazole amine intermediate with 3,4,5-trimethoxybenzoyl chloride in dichloromethane or chloroform, using triethylamine (TEA) as a base to neutralize HCl byproducts .
  • Optimization : Monitor reaction progress via TLC (silica gel, chloroform:acetone 3:1). Adjust solvent polarity (e.g., DMF for sluggish reactions) and catalyst choice (e.g., Hünig’s base for sterically hindered couplings). Purify via column chromatography (hexane:ethyl acetate gradient) .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • 1H/13C NMR : Verify methoxy (-OCH3) protons at δ 3.8–4.0 ppm and aromatic protons in the benzamide (δ 6.5–7.5 ppm). The imidazo-thiazole methylene group appears as a singlet near δ 4.2–4.5 ppm .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and C-N stretches (~1250 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+) with <5 ppm error .
  • Elemental Analysis : Ensure C, H, N, S percentages match theoretical values within ±0.3% .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 3,4,5-trimethoxyphenyl group in biological activity?

Methodological Answer:

  • Analog Synthesis : Prepare derivatives with modified methoxy groups (e.g., mono-/dimethoxy, halogenated, or nitro-substituted benzamides) to assess electronic effects .
  • Biological Assays : Test antimicrobial activity (MIC against S. aureus, E. coli) and cytotoxicity (MTT assay on mammalian cells). Compare results to , where 3,4,5-trimethoxy groups enhanced antifungal activity by 4–8× versus mono-methoxy analogs .
  • Data Analysis : Use regression models (e.g., Hansch analysis) to correlate substituent hydrophobicity (logP) or electronic parameters (Hammett σ) with bioactivity .

Q. What computational strategies predict the binding modes of this compound with enzymatic targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with fungal CYP51 or bacterial dihydrofolate reductase. The trimethoxyphenyl group may engage in π-π stacking with aromatic residues (e.g., Phe228 in CYP51), while the imidazo-thiazole core hydrogen-bonds catalytic residues .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability. Calculate RMSD (<2 Å indicates stable docking) and free energy (MM-PBSA) .
  • Validation : Cross-reference with crystallographic data from , where similar compounds form hydrogen bonds (e.g., N–H⋯N) critical for inhibition .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Reproducibility Checks : Standardize assay protocols (e.g., CLSI guidelines for MIC tests) and compound purity (≥95% by HPLC) .
  • Meta-Analysis : Compare data across studies (e.g., vs. 8) to identify trends. For example, lower activity in may stem from differences in bacterial strains or solvent choice (DMSO vs. aqueous buffers) .
  • Mechanistic Studies : Use fluorescent probes (e.g., SYTOX Green for membrane disruption) or enzymatic inhibition assays to isolate the mode of action .

Q. What strategies improve the pharmacokinetic profile of this compound?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the imidazo-thiazole with benzothiazole (improves metabolic stability) or replace methoxy groups with trifluoromethoxy (enhances membrane permeability) .
  • Prodrug Design : Introduce ester moieties at the benzamide’s methoxy groups to enhance solubility, as seen in for fluorinated analogs .
  • ADME Studies : Use Caco-2 monolayers for permeability assays and liver microsomes (human/rat) to measure metabolic half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4,5-trimethoxy-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide
Reactant of Route 2
Reactant of Route 2
3,4,5-trimethoxy-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.